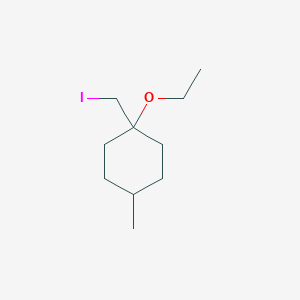
1-Ethoxy-1-(iodomethyl)-4-methylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-1-(iodomethyl)-4-methylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with an ethoxy group, an iodomethyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethoxy-1-(iodomethyl)-4-methylcyclohexane typically involves the alkylation of 4-methylcyclohexanol with iodomethane in the presence of a base, followed by the introduction of the ethoxy group. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would likely include steps such as distillation and purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-1-(iodomethyl)-4-methylcyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or ketones.
Reduction Reactions: The iodomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or ammonia in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: 1-Ethoxy-1-(hydroxymethyl)-4-methylcyclohexane.
Oxidation: 1-Ethoxy-4-methylcyclohexanone.
Reduction: 1-Ethoxy-4-methylcyclohexane.
Scientific Research Applications
1-Ethoxy-1-(iodomethyl)-4-methylcyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Ethoxy-1-(iodomethyl)-4-methylcyclohexane exerts its effects involves the interaction of its functional groups with various molecular targets. The iodomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The ethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
- 1-Ethoxy-1-(iodomethyl)-3-methylcyclohexane
- 1-Ethoxy-1-(iodomethyl)cyclohexane
- 1-Ethoxy-1-(iodomethyl)cyclopentane
Uniqueness: 1-Ethoxy-1-(iodomethyl)-4-methylcyclohexane is unique due to the specific positioning of its substituents on the cyclohexane ring. This unique arrangement can lead to different reactivity and interaction patterns compared to its analogs.
Properties
Molecular Formula |
C10H19IO |
|---|---|
Molecular Weight |
282.16 g/mol |
IUPAC Name |
1-ethoxy-1-(iodomethyl)-4-methylcyclohexane |
InChI |
InChI=1S/C10H19IO/c1-3-12-10(8-11)6-4-9(2)5-7-10/h9H,3-8H2,1-2H3 |
InChI Key |
YABXFLKERGXPKW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCC(CC1)C)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


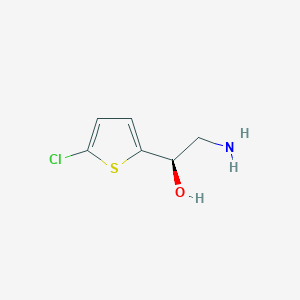
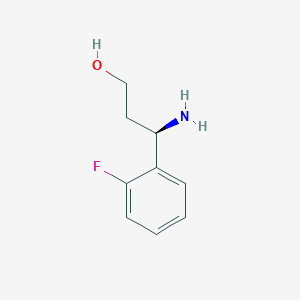
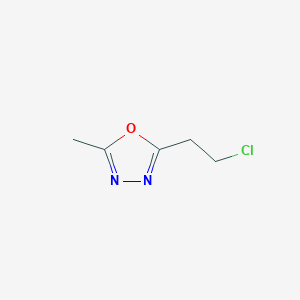
![2-{1-[(Butan-2-yl)amino]ethyl}-4-fluorophenol](/img/structure/B13318093.png)

![2-(2-{[1-(Pyridin-4-yl)ethyl]amino}ethoxy)ethan-1-ol](/img/structure/B13318112.png)
![1-{bicyclo[2.2.1]heptan-2-yl}-4-chloro-1H-pyrazol-3-amine](/img/structure/B13318114.png)
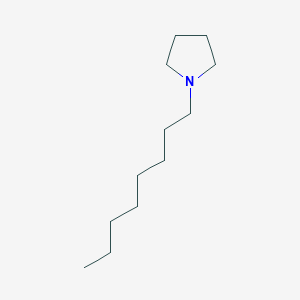

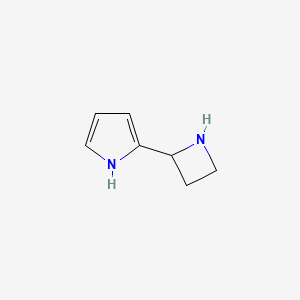
![4-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-4-oxobutanoic acid](/img/structure/B13318134.png)
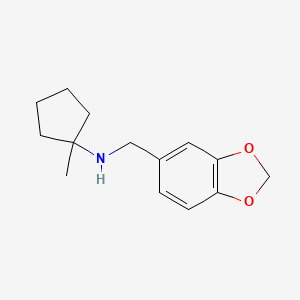
![N-[2-(Cyclobutylamino)ethyl]cyclopropanecarboxamide](/img/structure/B13318153.png)
![tert-Butyl N-{[4-(4-formylphenoxy)phenyl]methyl}carbamate](/img/structure/B13318166.png)
